2-Phenylethanol

Description

On the basis of the available data, the Expert Panel concludes that Phenethyl Alcohol is safe in cosmetic products in the present practices of use at concentrations of up to 1%.

An antimicrobial, antiseptic, and disinfectant that is used also as an aromatic essence and preservative in pharmaceutics and perfumery.

This compound has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

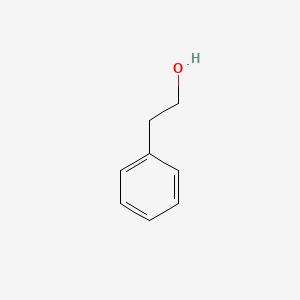

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026342 | |

| Record name | 2-Phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour | |

| Record name | Benzeneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c. | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol) | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020 | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.21 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | Phenylethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, VISCOUS LIQUID | |

CAS No. |

60-12-8, 1321-27-3 | |

| Record name | 2-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl alcohol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9LGA7468 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-27 °C, -25.8 °C | |

| Record name | Phenylethyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENYLETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENETHYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to 2-Phenylethanol Synthesis via the Ehrlich Pathway in Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 2-phenylethanol (2-PE), a valuable aromatic compound, in Saccharomyces cerevisiae through the Ehrlich pathway. It covers the core metabolic pathway, genetic engineering strategies to enhance production, detailed experimental protocols, and a summary of reported production metrics.

The Ehrlich Pathway: Core of 2-PE Biosynthesis

Saccharomyces cerevisiae produces this compound from L-phenylalanine via the Ehrlich pathway, a catabolic route for amino acids.[1][2][3] This pathway consists of a three-step enzymatic process:

-

Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases, primarily encoded by the genes ARO8 and ARO9.[4][5][6] This step requires α-ketoglutarate as an amino group acceptor, which is converted to L-glutamate.[4]

-

Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. The key enzyme in this irreversible step is phenylpyruvate decarboxylase, encoded by ARO10.[1][2][5] Other pyruvate decarboxylases (PDC1, PDC5, PDC6) can also contribute to this reaction.[5]

-

Reduction: Finally, phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases, with several enzymes from the ADH gene family capable of catalyzing this step.[1][3][5]

A competing reaction involves the oxidation of phenylacetaldehyde to phenylacetate, primarily by aldehyde dehydrogenases encoded by genes like ALD3.[1][2] Minimizing this side reaction is a key objective in metabolic engineering for enhanced 2-PE production.

Metabolic Engineering Strategies for Enhanced 2-PE Production

To improve the efficiency of the Ehrlich pathway, various metabolic engineering strategies have been employed. These generally focus on increasing carbon flux towards 2-PE and reducing the formation of by-products.

-

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the pathway is a common strategy.

-

Deletion of Competing Pathways: Deleting genes responsible for converting intermediates into undesired by-products can redirect metabolic flux.

-

Cofactor Engineering: Ensuring a sufficient supply of cofactors is crucial for enzymatic reactions.

-

Improving Precursor Tolerance and Supply:

Quantitative Data on 2-PE Production

The following tables summarize 2-PE production titers achieved in various studies using genetically engineered S. cerevisiae.

Table 1: 2-PE Production in Engineered S. cerevisiae Strains

| Strain (Genetic Modification) | L-Phe (g/L) | 2-PE Titer (g/L) | Molar Yield (mol/mol) | Reference |

| Wild Type | 10 | ~0.5 | - | [1] |

| ALD3Δ, ARO9↑, ARO10↑, ARO80↑ | 10 | 4.8 | - | [1] |

| Same as above with in situ recovery | 10 | 6.1 | 0.825 | [10] |

| ARO8↑, ARO10↑ (co-expression) | Fed-batch | 2.61 | - | [6] |

| Evolved strain + tyrB-kdcA-ADH2 fusion | 6.7 | 3.14 | - | [4][7] |

| RM27 (Evolved + fusion + lgox↑ + PDC5Δ) | 6.7 | 4.02 | 0.8 | [7][8] |

Note: "↑" denotes overexpression, "Δ" denotes deletion.

Experimental Protocols

This section provides detailed methodologies for key experiments related to 2-PE production in S. cerevisiae.

Yeast Strain Cultivation and Fermentation

Materials:

-

YEPD Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.[4]

-

YSM (Yeast Synthetic Minimal) Medium: 20 g/L glucose, 6.7 g/L L-phenylalanine, 4 g/L yeast extract, 3 g/L KH2PO4, 0.5 g/L MgSO4, 1 mL/L trace element solution.[4]

-

Trace Element Solution: 0.05 g/L CuSO4·5H2O, 2 g/L FeSO4·7H2O, 0.2 g/L MnCl2·4H2O, 2 g/L CaCl2·2H2O, and 0.5 g/L ZnCl2 dissolved in 2 M HCl.[4]

Protocol:

-

Seed Culture Preparation: Inoculate a single yeast colony into a 15 mL tube containing 5 mL of YEPD medium. Incubate for 16–20 hours at 30°C with shaking at 200 rpm until the culture reaches the log phase (OD600 ≈ 8).[4]

-

Shake-Flask Fermentation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of YSM medium with 5% (v/v) of the seed culture.[4]

-

Incubation: Incubate the flask at 30°C with shaking at 200 rpm.[4]

-

Fed-Batch Strategy (Optional): To avoid glucose repression and sustain growth, add a concentrated glucose solution (e.g., 20 g/L) to the culture at regular intervals (e.g., every 12 or 24 hours) as needed.[8]

-

Sampling: Aseptically withdraw samples at desired time points for analysis of cell density (OD600) and metabolite concentrations.

Saccharomyces cerevisiae Transformation (Lithium Acetate Method)

This protocol is a standard method for introducing plasmid DNA into yeast.[11][12][13]

Materials:

-

Overnight yeast culture grown in YPD.

-

1 M Lithium Acetate (LiAc), sterile.

-

50% (w/v) Polyethylene Glycol (PEG 3350), sterile.

-

Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL.

-

Plasmid DNA for transformation.

-

Sterile water.

-

Selective agar plates (e.g., SC-Ura for plasmids with URA3 marker).

Protocol:

-

Cell Preparation: Inoculate 50 mL of YPD to a starting OD600 of ~0.2 and grow at 30°C with shaking to an OD600 of 0.8-1.0 (approx. 2 x 10^7 cells/mL).[11]

-

Harvesting: Pellet the cells by centrifugation at 3000 x g for 5 minutes. Discard the supernatant.[11]

-

Washing: Resuspend the cell pellet in 25 mL of sterile water and centrifuge again. Discard the supernatant.

-

Competent Cell Preparation: Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube. Pellet the cells and remove the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc to a final concentration of ~2 x 10^9 cells/mL.[11]

-

Carrier DNA Preparation: Boil the single-stranded carrier DNA for 5 minutes and immediately chill on ice.[11]

-

Transformation Mix: In a sterile microfuge tube, combine in the following order:

-

240 µL of 50% PEG

-

36 µL of 1 M LiAc

-

25 µL of boiled carrier DNA

-

1-5 µL of plasmid DNA (~0.1-1 µg)

-

50 µL of competent yeast cells

-

-

Incubation: Vortex the mixture thoroughly and incubate at 42°C for 40 minutes (heat shock).[12]

-

Plating: Pellet the cells by centrifugation for 30 seconds. Remove the supernatant, resuspend the cells in 200-500 µL of sterile water, and plate onto selective media.

-

Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Analytical Methods for Metabolite Quantification

HPLC Method for 2-PE and L-phenylalanine: Quantification of 2-PE, L-phenylalanine, and related aromatic compounds is commonly performed using High-Performance Liquid Chromatography (HPLC).[4]

-

System: Dionex Ultimate 3000 HPLC or equivalent.[4]

-

Column: C18 reverse-phase column (e.g., XBridge BEH C18, 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: Isocratic or gradient elution. A typical isocratic method uses a mixture of an aqueous solvent and an organic solvent. For example, 70% solvent A (water with 0.1% formic acid) and 30% solvent B (acetonitrile).[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Detection: UV detector at 210 nm.[4]

-

Sample Preparation: Centrifuge the culture broth at high speed (e.g., 13,500 x g for 2 min) and filter the supernatant through a 0.22 µm syringe filter before injection.[4]

Gas Chromatography (GC) Method for Volatiles: GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also used, especially for volatile compounds like 2-PE.

-

System: Gas chromatograph with FID.[14]

-

Column: Wax column (e.g., DB-WAX, 60 m x 0.25 mm x 0.25 µm).[14]

-

Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[14]

-

Temperatures:

-

Oven Program: A temperature ramp is used for separation, for example, starting at 35°C and ramping up to 210°C.[14]

-

Sample Preparation: Liquid-liquid extraction of the culture supernatant with a solvent like ethyl acetate, followed by injection of the organic phase.

References

- 1. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During this compound Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 4. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Improving this compound production via Ehrlich pathway using genetic engineered Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Amino Acid Transport in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic engineering of Saccharomyces cerevisiae for the production of 2‐phenylethanol via Ehrlich pathway | Semantic Scholar [semanticscholar.org]

- 11. med.nyu.edu [med.nyu.edu]

- 12. 酵母转化实验方法 [sigmaaldrich.com]

- 13. protocols.io [protocols.io]

- 14. Optimization of this compound Production from Sweet Whey Fermentation Using Kluyveromyces marxianus [mdpi.com]

Engineering the Shikimate Pathway for Enhanced 2-Phenylethanol Biosynthesis in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol (2-PE) is a valuable aromatic alcohol with a characteristic rose-like fragrance, widely used in the cosmetics, food, and pharmaceutical industries. While chemical synthesis routes exist, there is a growing demand for "natural" 2-PE produced through microbial fermentation. Saccharomyces cerevisiae, or baker's yeast, is a key microorganism for 2-PE production, utilizing two primary metabolic routes: the de novo shikimate pathway, which synthesizes 2-PE from glucose, and the Ehrlich pathway, which converts L-phenylalanine to 2-PE.[1][2]

This technical guide provides an in-depth exploration of the shikimate pathway's role in 2-PE biosynthesis in yeast. It details metabolic engineering strategies to enhance production, provides comprehensive quantitative data from various studies, outlines key experimental protocols, and visualizes the intricate pathways and workflows involved.

The Shikimate and Ehrlich Pathways: An Overview

The biosynthesis of 2-PE in yeast is a multi-step process involving enzymes from both central carbon metabolism and specialized aromatic amino acid pathways.

-

The Shikimate Pathway: This pathway is the primary route for the de novo synthesis of aromatic amino acids, including L-phenylalanine, the precursor to 2-PE.[3][4] It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[5] A series of enzymatic reactions then leads to the formation of chorismate, a key branch-point intermediate.[6][7]

-

From Chorismate to Phenylpyruvate: Chorismate is converted to prephenate by chorismate mutase (encoded by ARO7). Prephenate is then converted to phenylpyruvate by prephenate dehydratase (encoded by PHA2).[8]

-

The Ehrlich Pathway: Phenylpyruvate is a crucial intermediate that connects the shikimate and Ehrlich pathways. In the Ehrlich pathway, L-phenylalanine is first transaminated to phenylpyruvate by aromatic aminotransferases (encoded by ARO8 and ARO9).[9][10] Phenylpyruvate is then decarboxylated to phenylacetaldehyde by phenylpyruvate decarboxylase (encoded by ARO10).[11][12] Finally, phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases (e.g., Adh1p, Adh2p).[9]

Due to the complex and tightly regulated nature of the lengthy shikimate pathway, the Ehrlich pathway is often considered the more industrially attractive route for 2-PE production when L-phenylalanine is supplied externally.[13] However, engineering the shikimate pathway to increase the endogenous supply of L-phenylalanine is a key strategy for producing 2-PE from inexpensive carbon sources like glucose.

Metabolic Engineering Strategies for Enhanced 2-PE Production

Several metabolic engineering strategies have been employed to increase the flux through the shikimate pathway towards 2-PE biosynthesis in yeast. These strategies primarily focus on overexpressing key enzymes, deleting competing pathways, and alleviating feedback inhibition.

Overexpression of Key Enzymes

Increasing the expression levels of rate-limiting enzymes in the pathway can significantly boost 2-PE production. Key targets for overexpression include:

-

DAHP Synthase (Aro3p and Aro4p): These enzymes catalyze the first committed step of the shikimate pathway. Overexpression of feedback-resistant variants of ARO4 (e.g., ARO4K229L) can alleviate feedback inhibition by tyrosine and increase carbon flux into the pathway.[5][14]

-

Chorismate Mutase (Aro7p): This enzyme directs the flow of chorismate towards phenylalanine and tyrosine biosynthesis. Overexpression of a feedback-resistant version of ARO7 (e.g., ARO7G141S) can enhance the production of prephenate.

-

Aromatic Aminotransferases (Aro8p and Aro9p): These enzymes are crucial for the conversion of L-phenylalanine to phenylpyruvate.[9]

-

Phenylpyruvate Decarboxylase (Aro10p): This enzyme catalyzes a key step in the Ehrlich pathway, converting phenylpyruvate to phenylacetaldehyde.[11][12]

-

Transcription Factor (Aro80p): Overexpression of the transcriptional activator ARO80 can upregulate the expression of ARO9 and ARO10.[9]

Deletion of Competing Pathways

Eliminating or downregulating competing pathways can redirect metabolic flux towards 2-PE. A key target for gene deletion is:

-

Aldehyde Dehydrogenases (e.g., Ald3p): These enzymes can oxidize phenylacetaldehyde to the byproduct phenylacetate, thus competing with the final reduction step to 2-PE. Deletion of genes like ALD3 has been shown to increase 2-PE titers.[9]

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on the metabolic engineering of Saccharomyces cerevisiae for this compound production.

| Strain | Relevant Genotype | 2-PE Titer (g/L) | Yield (mol/mol) | Reference |

| Wild Type | - | ~0.5 | - | [9] |

| Engineered Strain | Δald3, overexpress ARO9, ARO10, ARO80 | 4.8 | - | [9] |

| Engineered Strain (two-phase fermentation) | Δald3, overexpress ARO9, ARO10, ARO80 | 6.1 (in organic phase) | 0.825 | [9] |

| Engineered Strain | Fusion protein (tyrB-kdcA-ADH2) | 3.14 | - | [15][16] |

| Engineered Strain | Fusion protein + Δpdc5 + lgox overexpression | 4.02 | 0.8 | [10][15][16] |

| Enzyme | Gene | Organism | Km | Vmax | Reference |

| Phenylpyruvate Decarboxylase | ARO10 | S. cerevisiae | 0.45 ± 0.04 mM (for phenylpyruvate) | 53 ± 4 nmol/min/mg protein | [11] |

| Chorismate Mutase | ARO7 | S. cerevisiae | 1.2 mM (for chorismate) | - | [17] |

| Prephenate Dehydratase | PHA2 | S. cerevisiae | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the metabolic engineering of yeast for this compound production.

Yeast Cell Lysis for Enzyme Assays

Objective: To prepare crude cell extracts for measuring the activity of intracellular enzymes.

Materials:

-

Yeast culture

-

Lysis Buffer (25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, 1x protease inhibitor cocktail)

-

Acid-washed glass beads (0.5 mm diameter)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Grow a yeast culture to the desired cell density (e.g., mid-log phase).

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold sterile water and once with ice-cold Lysis Buffer.

-

Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer.

-

Add an equal volume of acid-washed glass beads to the cell suspension in a microcentrifuge tube.

-

Disrupt the cells by vortexing at maximum speed for 30-60 second intervals, with 1-2 minute cooling periods on ice in between. Repeat for a total of 5-8 cycles.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (crude cell extract) to a new pre-chilled tube.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

The crude extract is now ready for enzyme activity assays. Store on ice for immediate use or at -80°C for long-term storage.[1][3][18][19][20]

Chorismate Mutase Activity Assay

Objective: To determine the enzymatic activity of chorismate mutase.

Materials:

-

Yeast cell extract

-

Assay Buffer (50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT)

-

Chorismate solution (substrate)

-

1 M HCl

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing Assay Buffer and yeast cell extract in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the chorismate solution to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 310 nm, which corresponds to the formation of prephenate.[17]

-

Calculate the enzyme activity based on the change in absorbance over time, using the appropriate extinction coefficient for prephenate under acidic conditions.

Gene Overexpression using a GAL1-Inducible Promoter

Objective: To overexpress a target gene in S. cerevisiae using a galactose-inducible promoter system.

Materials:

-

Yeast expression vector with a GAL1 promoter (e.g., pYES2)

-

Target gene insert

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells

-

Competent S. cerevisiae cells

-

Selective growth media (with glucose or galactose as the carbon source)

Protocol:

-

Plasmid Construction:

-

Amplify the target gene by PCR, adding appropriate restriction sites to the primers.

-

Digest both the PCR product and the yeast expression vector with the corresponding restriction enzymes.

-

Ligate the target gene insert into the digested vector using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli cells for plasmid propagation.

-

Select for positive clones on appropriate antibiotic-containing medium and verify the construct by restriction digest and sequencing.[21][22]

-

-

Yeast Transformation:

-

Transform the confirmed plasmid into competent S. cerevisiae cells using the lithium acetate method.

-

Plate the transformed cells on selective medium lacking the appropriate nutrient to select for transformants.

-

-

Protein Expression:

-

Inoculate a single colony of the transformed yeast into selective medium containing 2% raffinose or 2% glucose and grow overnight at 30°C with shaking.

-

Inoculate a fresh culture in selective medium containing 2% raffinose to an OD600 of 0.4.

-

Grow the culture to an OD600 of approximately 1.0.

-

Induce gene expression by adding galactose to a final concentration of 2%.

-

Continue to incubate the culture for the desired period (e.g., 4-24 hours) to allow for protein expression.

-

Harvest the cells for subsequent analysis (e.g., enzyme assay, Western blot).[23][24]

-

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a yeast culture supernatant.

Materials:

-

Yeast culture supernatant

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., methanol/water mixture)

-

This compound standard solutions

Protocol:

-

Prepare a series of this compound standard solutions of known concentrations.

-

Harvest the yeast culture by centrifugation.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

Inject a known volume of the filtered supernatant and the standard solutions onto the HPLC system.

-

Elute the compounds using an isocratic or gradient mobile phase (e.g., 40:60 methanol:water) at a constant flow rate.

-

Detect the eluting compounds at a wavelength of 210 nm.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standards.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve generated from the peak areas of the standard solutions.

Visualizations

Shikimate and Ehrlich Pathways for this compound Biosynthesis

Caption: Overview of the Shikimate and Ehrlich pathways for this compound biosynthesis.

Experimental Workflow for Engineering 2-PE Production

Caption: A typical experimental workflow for metabolic engineering of yeast for 2-PE production.

Logical Relationship of Feedback Regulation in the Shikimate Pathway

Caption: Feedback inhibition loops in the yeast shikimate pathway.

Conclusion

The shikimate pathway presents a rich target for metabolic engineering to enhance the de novo biosynthesis of this compound in Saccharomyces cerevisiae. By employing strategies such as the overexpression of key enzymes, particularly feedback-resistant variants, and the deletion of competing pathways, significant improvements in 2-PE titers and yields can be achieved. This technical guide provides a comprehensive resource for researchers in the field, offering detailed protocols, quantitative data for comparison, and clear visualizations of the underlying biological processes. Further research into the kinetic properties of all pathway enzymes and the application of systems biology approaches will continue to advance the development of robust and efficient yeast cell factories for the sustainable production of this valuable aromatic compound.

References

- 1. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. goldbio.com [goldbio.com]

- 4. A mutated ARO4 gene for feedback-resistant DAHP synthase which causes both o-fluoro-DL-phenylalanine resistance and beta-phenethyl-alcohol overproduction in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial bifunctional chorismate mutase-prephenate dehydratase PheA increases flux into the yeast phenylalanine pathway and improves mandelic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Engineering of Saccharomyces cerevisiae for anthranilate and methyl anthranilate production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering | PLOS One [journals.plos.org]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. researchgate.net [researchgate.net]

- 17. vanleeuwenlab.com [vanleeuwenlab.com]

- 18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 19. Yeast galactose induction [protocols.io]

- 20. atum.bio [atum.bio]

- 21. Construction of a GAL1-regulated yeast cDNA expression library and its application to the identification of genes whose overexpression causes lethality in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. Expression and Purification of Membrane Proteins in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]

Mechanism of 2-phenylethanol as a quorum sensing molecule in fungi

An In-depth Technical Guide to the Mechanism of 2-Phenylethanol as a Fungal Quorum Sensing Molecule

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression and behavior in response to population density. While extensively studied in bacteria, the intricacies of fungal QS are an emerging field of significant interest, particularly for the development of novel antifungal therapeutics. Aromatic alcohols, such as this compound (2-PE), have been identified as key quorum-sensing molecules (QSMs) in several fungal species, most notably Saccharomyces cerevisiae. This technical guide provides a comprehensive overview of the biosynthesis, signaling mechanism, and physiological effects of 2-PE, with a focus on its role in regulating fungal morphogenesis and biofilm formation. This document synthesizes current research, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the core pathways.

Biosynthesis of this compound: The Ehrlich Pathway

This compound is a secondary metabolite produced from the catabolism of L-phenylalanine via the Ehrlich pathway.[1][2] This pathway is a critical component of amino acid metabolism in yeast and is subject to complex regulation by nutrient availability, particularly nitrogen sources.[3][4]

The biosynthesis occurs in three main steps:

-

Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases I and II, encoded by the ARO8 and ARO9 genes, respectively.[2][5]

-

Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde. This step is primarily catalyzed by phenylpyruvate decarboxylase, encoded by the ARO10 gene.[2][6]

-

Reduction: Phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases (ADHs).[2][7]

The expression of the key genes in this pathway, ARO9 and ARO10, is regulated by the transcription factor Aro80p, which is responsive to aromatic amino acids.[3][7] Production of 2-PE is also controlled by cell density and is subject to positive feedback regulation, a hallmark of quorum sensing systems.[3][4] High concentrations of ammonia can repress the expression of the biosynthetic pathway, linking 2-PE production directly to the nutritional state of the environment.[3][8]

Caption: Biosynthesis of this compound via the Ehrlich Pathway.

Mechanism of Action and Physiological Effects

As a quorum-sensing molecule, 2-PE accumulates in the environment in a cell-density-dependent manner.[8][9] Once a threshold concentration is reached, it triggers a coordinated response in the fungal population, primarily inducing a morphological switch from a unicellular yeast form to a multicellular, invasive filamentous (pseudohyphal) form.[3][10] This transition is a key virulence trait in pathogenic fungi and is crucial for processes like nutrient foraging and host invasion in others.

Signaling Pathway in Saccharomyces cerevisiae

In S. cerevisiae, the morphogenetic effects of 2-PE are primarily mediated through the cAMP-dependent protein kinase A (PKA) signaling pathway.[3][10]

-

Induction: Extracellular 2-PE stimulates the PKA pathway in a Tpk2p-dependent manner. Tpk2p is one of the catalytic subunits of PKA.[3][8]

-

Gene Expression: Activation of this pathway leads to the upregulation of the cell surface flocculin-encoding gene, FLO11.[3][8] Flo11p is a GPI-anchored cell surface protein essential for cell-cell adhesion, pseudohyphal growth, and biofilm formation.[8][11]

-

Phenotypic Switch: The increased expression of FLO11 results in the characteristic yeast-to-filament transition, allowing the cells to grow invasively.[4][8] This response is particularly pronounced under conditions of nitrogen starvation, highlighting the integration of quorum sensing with nutrient sensing pathways.[8][11]

Caption: 2-PE Signaling Pathway in S. cerevisiae.

Role in Biofilm Formation

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers resistance to environmental stresses and antifungal agents. 2-PE has been shown to positively regulate biofilm formation in S. cerevisiae.[12][13] Exogenous 2-PE can stimulate biofilm formation, particularly at low cell concentrations.[12][14] Deletion of the ARO8 and ARO9 genes, which are crucial for 2-PE synthesis, leads to reduced biofilm formation and decreased expression of FLO family genes involved in cell adhesion.[12][13]

Species-Specific Effects

The effects of 2-PE can be species-specific. While it induces filamentation in S. cerevisiae, the same response is not observed in the pathogenic yeast Candida albicans.[3][8] In fact, some studies suggest 2-PE can inhibit the formation of germ tubes and biofilms in C. albicans.[15][16] C. albicans produces 2-PE, tyrosol, and tryptophol, and the production is regulated by environmental conditions like pH, oxygen levels, and amino acid availability.[7][17] In other fungi, such as the filamentous fungus Cunninghamella echinulata, endogenously produced 2-PE acts as an inhibitor of biofilm growth, causing detachment.[18] In plant pathogenic fungi like Fusarium graminearum and Penicillium italicum, 2-PE exhibits direct antifungal activity by disrupting cell membrane integrity and altering metabolic pathways.[19][20]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effective Concentrations of 2-PE and Observed Phenotypes

| Fungal Species | 2-PE Concentration | Observed Effect | Reference(s) |

| Saccharomyces cerevisiae | 200 µM | Induction of pseudofilamentous growth on nitrogen-limiting agar. | [21][22] |

| Saccharomyces cerevisiae | Not specified | Stimulates biofilm formation at low cell concentrations. | [12][13] |

| Fusarium graminearum | 0.328 mg/mL (EC₅₀) | Inhibition of mycelial growth. | [19] |

| Fusarium graminearum | 1.2 mg/mL | 100% inhibition of mycelial growth. | [19] |

| Penicillium italicum | 1.5 µL/mL | Inhibition of green and blue mold growth on citrus fruit. | [20] |

| Candida species | Not specified | Inhibition of Candida growth and morphogenesis. | [16][19] |

Table 2: Gene Expression Changes in Response to 2-PE or Related Gene Deletions

| Fungal Species | Condition | Target Gene(s) | Regulation | Fold Change | Reference(s) |

| S. cerevisiae | Addition of 2-PE & Tryptophol | FLO11 | Upregulation | ~4-fold | [8] |

| S. cerevisiae | Deletion of ARO8 & ARO9 | FLO family genes | Downregulation | Significant reduction | [12][13] |

| C. albicans | Alkaline pH | ARO8, ARO9 | Upregulation | Not specified | [7][17] |

| C. albicans | Alkaline pH | ARO10 | Downregulation | Not specified | [7][17] |

| S. cerevisiae | Pdr1p mutation + 2-PE stress | ARO9, ARO10 | Upregulation | 2.39 and 2.30-fold | [23] |

Experimental Protocols

This section outlines generalized methodologies for key experiments used to study the effects of 2-PE.

Fungal Culture and Morphogenesis Assay

This protocol is used to assess the effect of 2-PE on filamentous growth.

-

Strain Preparation: Culture S. cerevisiae strains overnight in liquid YPD (Yeast Extract Peptone Dextrose) medium at 30°C with shaking.

-

Washing: Harvest cells by centrifugation, wash twice with sterile distilled water to remove residual medium.

-

Inoculation: Resuspend cells and spot onto a nitrogen-limiting agar medium, such as SLAD (Synthetic Low Ammonia Dextrose).

-

Treatment: Prepare SLAD plates supplemented with 2-PE at the desired final concentration (e.g., 200 µM). A control plate without 2-PE should be included.[21][22]

-

Incubation: Incubate plates at 30°C for 3-5 days.

-

Analysis: Observe and photograph colony morphology and the extent of pseudohyphal filamentation at the colony periphery using a light microscope. Image analysis software can be used for quantification.[10]

Quantification of this compound by GC-MS

This protocol is for extracting and quantifying 2-PE from fungal culture supernatants.

-

Sample Collection: Grow fungal cultures to the desired cell density or time point. Centrifuge the culture to pellet the cells.

-

Extraction: Collect the supernatant. Perform a liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases. Collect the organic phase. Repeat the extraction for better recovery.

-

Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen gas.

-

GC-MS Analysis: Reconstitute the extract in a suitable solvent. Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A typical program might be: hold at 50°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

-

Detection: Use Mass Spectrometry in scan mode to identify 2-PE based on its retention time and mass spectrum, and in Selected Ion Monitoring (SIM) mode for accurate quantification against a standard curve.[18][19]

-

Gene Expression Analysis by qRT-PCR

This protocol is for measuring changes in the transcript levels of target genes like FLO11.

-

Cell Culture and Treatment: Grow fungal cells in liquid culture to mid-log phase. Add 2-PE to the desired concentration and incubate for a specific duration (e.g., 1.5 hours).[15] Use an untreated culture as a control.

-

RNA Extraction: Harvest cells by centrifugation and immediately freeze in liquid nitrogen. Extract total RNA using a standard method (e.g., hot acid phenol or a commercial kit).

-

cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform quantitative real-time PCR using a fluorescent dye like SYBR Green.[20]

-

Primers: Design specific primers for the target gene (FLO11) and a stable housekeeping gene (e.g., ACT1) for normalization.

-

Reaction: Set up reactions containing cDNA, primers, and SYBR Green master mix.

-

Cycling: Run on a real-time PCR cycler with appropriate thermal cycling conditions (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[20]

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Caption: Workflow for Gene Expression Analysis via qRT-PCR.

Implications for Drug Development

The 2-PE quorum sensing pathway presents a promising target for the development of novel antifungal strategies.

-

Anti-virulence Therapy: Instead of killing the fungus, which can lead to resistance, targeting the QS system could inhibit virulence factors like filamentation and biofilm formation, rendering the pathogen more susceptible to host immune clearance.

-

Inhibiting Biosynthesis: Small molecules that inhibit the key enzymes of the Ehrlich pathway (e.g., Aro10p) could prevent the production of 2-PE, thereby blocking this density-dependent signaling.

-

Signal Interference: Introducing molecular analogues of 2-PE could either block its receptor (if identified) or cause premature activation of the pathway at low cell densities, disrupting coordinated pathogenic behavior.

Understanding the species-specific nature of 2-PE signaling is critical. A compound that inhibits filamentation in S. cerevisiae may have a different or no effect on C. albicans. Therefore, targeted approaches based on the specific mechanisms in pathogenic fungi are essential for successful therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During this compound Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 3. Feedback control of morphogenesis in fungi by aromatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improving this compound production via Ehrlich pathway using genetic engineered Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of aromatic alcohol production in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Feedback control of morphogenesis in fungi by aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quorum sensing in fungi – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disparity in pseudohyphal morphogenic switching response to the quorum sensing molecule this compound in commercial brewing strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Effect of quorum-sensing molecule this compound and ARO genes on Saccharomyces cerevisiae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of quorum-sensing molecule this compound and ARO genes on <i>Saccharomyces cerevisiae</i> biofilm - ProQuest [proquest.com]

- 15. academic.oup.com [academic.oup.com]

- 16. scispace.com [scispace.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Endogenous production of this compound by Cunninghamella echinulata inhibits biofilm growth of the fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of action for this compound isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 23. Exploring the stress response mechanisms to this compound conferred by Pdr1p mutation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Analysis of 2-Phenylethanol in Rosa damascena Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 2-phenylethanol (2-PE), a key aromatic compound responsible for the characteristic floral scent of Rosa damascena. It details the compound's natural concentration, which varies significantly based on the extraction methodology, outlines the biosynthetic pathways responsible for its production in the flower, and presents the standard experimental protocols for its extraction and quantification.

Quantitative Occurrence of this compound

This compound is one of the most abundant volatile compounds in fresh Rosa damascena flowers. However, due to its high water solubility (2 mL/100 mL H₂O), its concentration in the final essential oil product is heavily dependent on the extraction method employed.[1] Distillation methods, such as hydrodistillation and steam distillation, result in a significant loss of this compound, as it partitions into the aqueous phase (hydrosol or rose water) rather than the essential oil.[1][2] Solvent extraction methods better retain this compound.

The following table summarizes the quantitative data on this compound concentration across different Rosa damascena products as reported in scientific literature.

| Product Type | Extraction Method | This compound Concentration (%) | Reference |

| Fresh Flowers | Headspace SPME | 43.2% | [2] |

| Headspace SPME | 1.3 - 13.4% (variable) | [1] | |

| Essential Oil | Hydrodistillation | 1.3% | [2] |

| Hydrodistillation | 0.98% | [3] | |

| Hydrodistillation | 1.0 - 1.3% | [4] | |

| Rose Water (Hydrosol) | Hydrodistillation By-product | 35.6% | [2] |

| Hydrodistillation By-product | 90.2% | [5] | |

| Residue Water | Hydrodistillation By-product | 98.2% | [2] |

| Absolute | Solvent Extraction | 72.73 - 78.38% | [5] |

| Concrete | n-Hexane Extraction | 29.92% | [3] |

Experimental Protocols

2.1. Extraction Methodologies

The choice of extraction technique is critical for obtaining an essential oil that is representative of the flower's natural scent profile, particularly concerning this compound.

-

Hydrodistillation/Steam Distillation: This is the most common method for producing commercial rose oil (rose otto).[6][7]

-

Protocol: Fresh rose petals are placed in a still with water. The water is boiled, and the resulting steam passes through the plant material, rupturing the oil-containing cells and vaporizing the volatile compounds.[7] The steam and oil vapor mixture is then cooled in a condenser. The condensate, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to density differences, the essential oil is separated from the hydrosol.[7]

-

Impact on 2-PE: As a polar and water-soluble molecule, the majority of this compound remains dissolved in the hydrosol, leading to very low concentrations in the final distilled essential oil.[1][2][8]

-

-

Solvent Extraction: This method is used to produce rose concrete and absolute, which have a fragrance profile closer to the fresh flower.[6][7]

-

Protocol: Rose petals are submerged in a non-polar solvent, such as hexane or ethanol.[6] The solvent dissolves the aromatic compounds, waxes, and pigments. The solvent is then evaporated under a vacuum, leaving a waxy, semi-solid substance called "concrete".[6][7] The concrete is further processed by mixing it with ethanol to dissolve the fragrant oil. The mixture is then chilled to solidify the waxes, which are filtered out. Finally, the ethanol is evaporated to yield the "absolute".[7]

-

Impact on 2-PE: This method effectively captures the water-soluble this compound, resulting in a much higher concentration in the final absolute compared to distilled oil.[5]

-

-

Headspace Solid-Phase Microextraction (HS-SPME): This is an analytical technique used to sample the volatile compounds directly from the air surrounding the fresh flower (the "headspace"), providing the most accurate representation of the natural scent.

2.2. Quantification Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the individual components of essential oils.[9]

-

Protocol:

-

Sample Injection: A small volume (e.g., 0.2 µL) of the essential oil or extract is injected into the GC.[10]

-

Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column (e.g., a polar polyethylene glycol column).[9][10] Compounds separate based on their boiling points and affinity for the column's stationary phase.

-

Detection & Identification (MS): As compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to a spectral library.

-

Quantification (FID or MS): A Flame Ionization Detector (FID) is often used for accurate quantification, where the signal is proportional to the amount of the compound present.[10] Quantification can also be performed using the MS by integrating the area of the characteristic ion peaks. The percentage of each compound is typically reported as a relative peak area percentage of the total identified compounds.[2]

-

Biosynthesis of this compound in Rosa damascena

This compound is synthesized in rose petals from the aromatic amino acid L-phenylalanine through multiple enzymatic pathways.[11][12]

Primary Biosynthetic Pathway: The principal pathway involves a two-step process.[13]

-

Decarboxylation: L-phenylalanine is converted to phenylacetaldehyde. This reaction is catalyzed by the key enzyme Phenylacetaldehyde Synthase (RhPAAS) .[13]

-

Reduction: Phenylacetaldehyde is then reduced to this compound by the enzyme Phenylacetaldehyde Reductase (PAR) .[13]

Alternative Biosynthetic Pathway: An alternative route, which can become dominant depending on seasonal changes, proceeds via phenylpyruvic acid (PPA).[11][14]

-

Transamination: L-phenylalanine is converted to phenylpyruvic acid by an Aromatic Amino Acid Aminotransferase (AAAT) .[13]

-

Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde by Phenylpyruvate Decarboxylase (PPDC) .[13]

-

Reduction: The resulting phenylacetaldehyde is reduced to this compound by PAR , as in the primary pathway.

Generalized Experimental Workflow

The overall process from plant material to chemical analysis follows a structured workflow, ensuring reproducibility and accurate quantification of volatile compounds like this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. jast.modares.ac.ir [jast.modares.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. greenaria.in [greenaria.in]

- 7. making.com [making.com]

- 8. jid.jurnal.unej.ac.id [jid.jurnal.unej.ac.id]

- 9. iscientific.org [iscientific.org]

- 10. oeno-one.eu [oeno-one.eu]

- 11. tandfonline.com [tandfonline.com]

- 12. Biosynthesis of floral scent this compound in rose flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of this compound in Rose Petals Is Linked to the Expression of One Allele of RhPAAS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-Phenylethanol: A Comprehensive Technical Guide for Solvent Selection in Pharmaceutical Sciences

For Researchers, Scientists, and Drug Development Professionals